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Compound of Interest

Compound Name:
2-(Ethylthio)ethylamine

hydrochloride

Cat. No.: B146933 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-
(Ethylthio)ethylamine hydrochloride (CAS No: 54303-30-9), a compound of interest in

various research and development applications. Due to the limited availability of public,

quantitative spectral data, this document presents expected spectral characteristics based on

the compound's structure and data from analogous molecules. It also outlines detailed

experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data.

Core Spectral Data
The following tables summarize the predicted spectral data for 2-(Ethylthio)ethylamine
hydrochloride. These predictions are based on established principles of spectroscopy and

data from similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR)
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Protons
Expected Chemical
Shift (δ) ppm

Expected
Multiplicity

Notes

CH₃-CH₂-S- ~1.2-1.4 Triplet (t)

Coupled to the

adjacent -CH₂-S-

protons.

CH₃-CH₂-S- ~2.5-2.8 Quartet (q)

Coupled to the methyl

protons. Deshielded

by the sulfur atom.

-S-CH₂-CH₂-NH₃⁺ ~2.8-3.1 Triplet (t)

Deshielded by both

the sulfur atom and

the ammonium group.

-S-CH₂-CH₂-NH₃⁺ ~3.1-3.4 Triplet (t)

Deshielded by the

positively charged

ammonium group.

-NH₃⁺ ~8.0-9.0 Broad Singlet (br s)

Chemical shift can be

highly variable

depending on solvent

and concentration.

Protons are

exchangeable with

D₂O.

¹³C NMR (Carbon NMR)

A ¹³C NMR spectrum for 2-(Ethylthio)ethylamine hydrochloride is available on SpectraBase,

though specific chemical shifts are not publicly detailed.[1] The expected chemical shifts are as

follows:
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Carbon
Expected Chemical Shift
(δ) ppm

Notes

CH₃-CH₂-S- ~14-16

CH₃-CH₂-S- ~25-30 Attached to the sulfur atom.

-S-CH₂-CH₂-NH₃⁺ ~30-35 Attached to the sulfur atom.

-S-CH₂-CH₂-NH₃⁺ ~38-43

Attached to the nitrogen atom,

deshielded by the ammonium

group.

Infrared (IR) Spectroscopy Data
An Attenuated Total Reflectance (ATR) and a Transmission IR spectrum are noted as available

on SpectraBase for 2-(Ethylthio)ethylamine hydrochloride.[1] The expected characteristic

absorption bands are:

Functional Group
Expected
Wavenumber
(cm⁻¹)

Intensity Vibration Mode

-NH₃⁺ 3200-2800 Strong, Broad N-H Stretch

C-H (Alkyl) 2975-2850 Medium-Strong C-H Stretch

-NH₃⁺ ~1600-1500 Medium
N-H Bend

(Asymmetric)

-NH₃⁺ ~1550-1480 Medium
N-H Bend

(Symmetric)

C-H (Alkyl) ~1470-1440 Medium C-H Bend (Scissoring)

C-N ~1220-1020 Medium-Weak C-N Stretch

C-S ~700-600 Weak C-S Stretch

Mass Spectrometry (MS) Data
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Specific mass spectrometry data for 2-(Ethylthio)ethylamine hydrochloride is not readily

available in the public domain. As an ionic compound, electrospray ionization (ESI) would be a

suitable technique. The expected mass-to-charge ratio (m/z) for the parent cation would be

approximately 106.08, corresponding to the protonated form of the free base [C₄H₁₁NS + H]⁺.

Expected Fragmentation Pattern:

The fragmentation of the parent ion would likely involve cleavage at the C-S and C-C bonds.

Common fragments would include:

m/z Possible Fragment

106 [CH₃CH₂SCH₂CH₂NH₃]⁺ (Parent Ion)

75 [CH₂CH₂NH₃]⁺

61 [CH₃CH₂S]⁺

44 [CH₂NH₂]⁺

29 [CH₃CH₂]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques discussed.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 2-(Ethylthio)ethylamine
hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The

choice of solvent is critical as the acidic protons of the ammonium group can exchange with

protic solvents. D₂O is a good choice as it will replace the -NH₃⁺ protons with deuterium,

causing their signal to disappear from the ¹H NMR spectrum, which can be a useful

diagnostic tool.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300-500 MHz).

¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum.

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

Integrate the signals to determine the relative number of protons for each peak.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each

unique carbon atom.

A larger number of scans is typically required for ¹³C NMR due to the low natural

abundance of the ¹³C isotope.

Set the spectral width to an appropriate range (e.g., 0-200 ppm).

Infrared (IR) Spectroscopy Protocol
Sample Preparation: As 2-(Ethylthio)ethylamine hydrochloride is a solid, Attenuated Total

Reflectance (ATR) is a convenient method.

Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or

zinc selenide).

Apply pressure using the instrument's clamp to ensure good contact between the sample

and the crystal.

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with

dry KBr powder and pressing it into a transparent disk.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
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The instrument's software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
Sample Preparation:

Prepare a dilute solution of 2-(Ethylthio)ethylamine hydrochloride in a suitable solvent

compatible with electrospray ionization, such as methanol, acetonitrile, or a mixture of

these with water. A typical concentration is in the range of 1-10 µg/mL.

The addition of a small amount of a volatile acid like formic acid can sometimes improve

ionization efficiency for positive ion mode.

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI)

source.

Data Acquisition:

Introduce the sample solution into the ESI source via direct infusion or through a liquid

chromatography (LC) system.

Operate the mass spectrometer in positive ion mode to detect the protonated molecule

[M+H]⁺.

Acquire a full scan mass spectrum to identify the molecular ion.

To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting

the parent ion and subjecting it to collision-induced dissociation (CID) to generate a

fragmentation pattern.

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 2-(Ethylthio)ethylamine hydrochloride.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Data Acquisition
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A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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